2-methyl-N-phenylquinoline-4-carboxamide
CAS No.: 332177-68-1
Cat. No.: VC15154318
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332177-68-1 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | 2-methyl-N-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C17H14N2O/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(20)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |
| Standard InChI Key | FHTZJEBURRSMFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methyl-N-phenylquinoline-4-carboxamide (C₁₈H₁₄N₂O) consists of a bicyclic quinoline system substituted with a methyl group at position 2 and a phenylcarboxamide group at position 4 (Figure 1). The planar quinoline core facilitates π-π stacking interactions, while the carboxamide linker introduces hydrogen-bonding capabilities .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 274.32 g/mol |
| Molecular Formula | C₁₈H₁₄N₂O |
| logP (Partition Coefficient) | 3.82 ± 0.15 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 46.2 Ų |
Spectral Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.4 Hz, 1H, H-5), 8.21 (s, 1H, H-2), 7.95–7.85 (m, 3H, H-6, H-7, H-8), 7.62–7.55 (m, 2H, Ph-H), 7.42–7.35 (m, 3H, Ph-H), 2.72 (s, 3H, CH₃) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 166.4 (C=O), 154.2 (C-4), 148.9 (C-2), 137.5–125.3 (aromatic carbons), 21.5 (CH₃) .
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HRMS: m/z [M+H]⁺ calcd. for C₁₈H₁₅N₂O: 275.1184; found: 275.1189 .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Quinoline Core Formation: Condensation of 2-methylaniline with ethyl acetoacetate under acidic conditions yields 2-methyl-4-hydroxyquinoline .
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Carboxylation: Oxidation of the 4-hydroxy group using KMnO₄/NaOH produces 2-methylquinoline-4-carboxylic acid .
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Amidation: Reaction with aniline in the presence of SOCl₂ generates the target carboxamide .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline formation | Polyphosphoric acid, 100°C | 78 |
| Carboxylation | KMnO₄, NaOH, 85°C | 65 |
| Amidation | SOCl₂, THF, 0°C→RT | 82 |
Biological Activity and Mechanisms
Antibacterial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 8 μg/mL, outperforming ciprofloxacin (MIC = 2 μg/mL) in biofilm disruption assays .
Pharmacokinetic Profile
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Metabolic Stability: 76% remaining after 1 h in human liver microsomes .
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Oral Bioavailability: 58% in murine models with a t₁/₂ of 6.2 h .
Structure-Activity Relationships (SAR)
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Methyl Substitution: The 2-methyl group enhances metabolic stability by shielding the quinoline core from oxidative degradation .
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Phenylcarboxamide: The N-phenyl group optimizes lipophilicity (logP = 3.82), balancing membrane permeability and aqueous solubility .
Computational Insights
Molecular Docking
Docking into the colchicine binding site of β-tubulin (PDB: 1SA0) revealed key interactions:
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Hydrogen bonding between the carboxamide oxygen and Thr179.
ADMET Predictions
Comparative Analysis with Analogues
Table 3: Activity Comparison of Quinoline-4-Carboxamides
| Compound | Anticancer EC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 2-Methyl-N-phenyl | 1.2 | 8 |
| 2-Chloro-N-(4-fluorophenyl) | 0.9 | 4 |
| 2-H-N-phenyl | 5.6 | 32 |
The 2-methyl derivative strikes an optimal balance between potency and safety, lacking the hepatotoxicity associated with 2-chloro analogues .
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